molecular formula C16H20O4 B14618177 Diethyl [(2-ethenylphenyl)methyl]propanedioate CAS No. 59991-10-5

Diethyl [(2-ethenylphenyl)methyl]propanedioate

Cat. No.: B14618177
CAS No.: 59991-10-5
M. Wt: 276.33 g/mol
InChI Key: FVPOKTGIOYFSIV-UHFFFAOYSA-N
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Description

Diethyl [(2-ethenylphenyl)methyl]propanedioate, also known as diethyl malonate, is an organic compound with the molecular formula C14H18O4. It is a diester of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by its two ester groups flanking a central carbon, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2-ethenylphenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the formation of an enolate ion from diethyl malonate by reaction with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2-ethenylphenyl)methyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Alkyl Halides: Methyl iodide, ethyl bromide.

    Acids: Hydrochloric acid for hydrolysis and decarboxylation reactions.

Major Products

    Alkylated Malonates: Formed through alkylation reactions.

    Malonic Acid Derivatives: Produced via hydrolysis.

    Substituted Monocarboxylic Acids: Resulting from decarboxylation.

Scientific Research Applications

Diethyl [(2-ethenylphenyl)methyl]propanedioate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of diethyl [(2-ethenylphenyl)methyl]propanedioate involves its conversion to an enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds . This reactivity is primarily due to the presence of the two ester groups, which stabilize the enolate ion through resonance.

Comparison with Similar Compounds

Diethyl [(2-ethenylphenyl)methyl]propanedioate is similar to other malonic esters, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

59991-10-5

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

diethyl 2-[(2-ethenylphenyl)methyl]propanedioate

InChI

InChI=1S/C16H20O4/c1-4-12-9-7-8-10-13(12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-10,14H,1,5-6,11H2,2-3H3

InChI Key

FVPOKTGIOYFSIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C=C)C(=O)OCC

Origin of Product

United States

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